molecular formula C13H13ClN4O B2435065 2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide CAS No. 1421523-97-8

2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide

Cat. No.: B2435065
CAS No.: 1421523-97-8
M. Wt: 276.72
InChI Key: CVIAAEUUEZKVLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide is not explicitly mentioned in the available literature .

Scientific Research Applications

  • Antibacterial and Antituberculosis Activities :

    • A study synthesized analogues structurally related to 2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide, which exhibited promising antibacterial and antituberculosis activities, suggesting potential uses in developing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
  • Potassium Channel Openers in Epilepsy Treatment :

    • Another study identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, closely related to this compound, which were active in rodent models of epilepsy and pain. This research suggests the potential application of such compounds in the treatment of epilepsy (Amato et al., 2011).
  • Chemical Structure and Synthesis :

    • Research on compounds including this compound focuses on their synthesis and structure, which is crucial for understanding their potential applications in various fields like medicinal chemistry (Hassneen & Abdallah, 2003).
  • Antibacterial and Cytotoxic Activity :

    • Studies have shown that derivatives of this compound possess significant antibacterial and cytotoxic activity, indicating their potential in developing new antibacterial agents and cancer therapeutics (Devarasetty et al., 2016).
  • Anti-Inflammatory and Analgesic Properties :

    • Research has explored the synthesis of novel heterocyclic compounds derived from this compound, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest potential uses in developing new pain-relief and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-9(8-16-13)17-12(19)10-5-3-4-6-11(10)14/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIAAEUUEZKVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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